DNS-pE

PHGDH serine biosynthesis cancer metabolism

Standard PHGDH inhibitors cannot visualize target engagement. DNS-pE (CAS 2196245-98-2) is a fluorogenic probe that covalently labels endogenous PHGDH, enabling simultaneous inhibition (Ki 7.4 µM) and live-cell fluorescence imaging. • 2.7-fold turn-on in HeLa cells • >80% competition reduction, minimal off-targets • Dual inhibitor/probe simplifies serine metabolism workflows ≥98% HPLC purity ensures batch consistency for HTS.

Molecular Formula C14H15NO2S
Molecular Weight 261.34
CAS No. 2196245-98-2
Cat. No. B607175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNS-pE
CAS2196245-98-2
SynonymsDNS-pE;  DNSpE;  DNS pE
Molecular FormulaC14H15NO2S
Molecular Weight261.34
Structural Identifiers
SMILESO=S(C1=CC2=CC=C(N(C)C)C=C2C=C1)(C=C)=O
InChIInChI=1S/C14H15NO2S/c1-4-18(16,17)14-8-6-11-9-13(15(2)3)7-5-12(11)10-14/h4-10H,1H2,2-3H3
InChIKeyLFACUIVWKWTUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNS-pE – PHGDH Fluorogenic Probe for Target Engagement


DNS-pE (CAS 2196245-98-2) is a vinyl sulfone-based fluorogenic small-molecule probe that selectively labels endogenous 3-phosphoglycerate dehydrogenase (PHGDH) in live mammalian cells. It is the first small molecule capable of such selective labeling, enabling direct visualization and quantification of PHGDH target engagement [1]. The compound features an electrophilic vinyl sulfone moiety that quenches fluorescence until irreversible covalent modification of PHGDH occurs, at which point it becomes highly fluorescent [1].

Probe Type Fluorogenic covalent PHGDH probe
Live-Cell Imaging Turn-on fluorescence for target engagement visualization
Selectivity Reported selective labeling of endogenous PHGDH

DNS-pE vs. Standard PHGDH Inhibitors


Standard PHGDH inhibitors (e.g., NCT-503, CBR-5884) are designed solely for enzymatic inhibition and lack intrinsic fluorescence, rendering them incapable of reporting target engagement in live-cell settings. DNS-pE uniquely combines a fluorescence turn-on mechanism with covalent PHGDH labeling, enabling simultaneous inhibition (in vitro Ki = 7.4 µM) and direct visualization of PHGDH activity without requiring secondary detection reagents [1]. Its specificity for endogenous PHGDH in various mammalian cells has been demonstrated through competitive labeling and pull-down proteomics [1], whereas generic substitution with non-fluorogenic inhibitors forfeits the capacity for live-cell target engagement imaging. Moreover, unlike dansyl-conjugated lipid analogs such as dansyl-phosphatidylethanolamine (DNS-PE lipid), DNS-pE is a small-molecule PHGDH probe with a distinct molecular structure (C14H15NO2S, MW 261.34) and mechanism [1].

Attribute
DNS-pE
Standard PHGDH Inhibitors
Fluorescence
Fluorogenic turn-on upon covalent binding
Non-fluorescent; secondary probe required
Live-Cell Target Engagement
Direct imaging of PHGDH engagement
Not designed for live-cell imaging; endpoint assays needed
Mechanism
Covalent vinyl sulfone labeling
Reversible or different covalent warheads

DNS-pE Quantitative Differentiation Evidence


PHGDH Inhibition Potency

DNS-pE inhibits PHGDH with an in vitro Ki of 7.4 µM, which is comparable to known PHGDH inhibitors. For context, the PHGDH inhibitor NCT-503 has an IC50 of 2.5 µM [1], and CBR-5884 has a Ki of 50 ± 20 µM for 3-PG and 50 ± 3 µM for NAD+ . While DNS-pE's inhibitory potency is moderate relative to dedicated inhibitors, it uniquely couples this activity with live-cell fluorogenic labeling, a feature absent in NCT-503 and CBR-5884 [1]. This dual functionality makes DNS-pE the only compound in its class suitable for simultaneous inhibition and target engagement imaging.

PHGDH Inhibition
Reported
Ki = 7.4 µM
Comparable inhibition to NCT-503, CBR-5884
Cross-study comparison; Ki vs IC50 values
PHGDH serine biosynthesis cancer metabolism

Fluorescence Turn-On Selectivity

DNS-pE is endowed with an electrophilic vinyl sulfone moiety that quenches fluorescence in the unbound state. Upon irreversible covalent modification of PHGDH, fluorescence is turned on [1]. In live-cell imaging experiments with HeLa cells, DNS-pE showed a 2.7-fold increase in fluorescence intensity upon binding to endogenous PHGDH compared to background [1]. Generic vinyl sulfone probes lacking the DNS scaffold do not exhibit this PHGDH-selective turn-on response, as demonstrated by the minimal fluorescence enhancement observed with a control vinyl sulfone probe lacking the naphthalene-dimethylamino fluorophore [1]. This fluorogenic selectivity is critical for reducing background noise in live-cell target engagement assays.

Turn-On Selectivity
Head-to-head
2.7-fold fluorescence increase
vs. control probe (no enhancement)
DNS fluorophore critical for low-background imaging
fluorogenic probe covalent labeling PHGDH imaging

Endogenous PHGDH Labeling Specificity

In situ competitive labeling and pull-down proteomics in HeLa cell lysates revealed that DNS-pE selectively labels endogenous PHGDH. When competed with excess unlabeled DNS-pE, PHGDH band intensity decreased by >80%, confirming specific binding [1]. In contrast, broad-spectrum cysteine-reactive probes (e.g., iodoacetamide-alkyne) label numerous proteins indiscriminately, yielding complex proteomic profiles unsuitable for PHGDH-specific readouts. Among over 1,000 proteins detected in the pull-down experiment, PHGDH was the most prominently labeled band, and no other dehydrogenase showed comparable labeling intensity [1].

Labeling Specificity
Class-level
>80% competition reduction
Selective PHGDH labeling; minimal off-targets
Proteomic context; pan-cysteine probes non-selective
chemical proteomics target engagement PHGDH selectivity

Purity and Quality Control

DNS-pE is commercially available with a purity specification of ≥98% as determined by HPLC . This level of purity exceeds typical academic-synthesized PHGDH probes (often 90–95% purity) and ensures batch-to-batch consistency for reproducible biological experiments. In contrast, uncharacterized or in-house synthesized vinyl sulfone analogues may contain impurities that affect labeling efficiency, increase background fluorescence, or introduce cytotoxic contaminants. The availability of DNS-pE from multiple reputable vendors (e.g., ProbeChem, TargetMol, InvivoChem) with documented purity certificates supports reliable procurement for critical studies .

Commercial Purity
Specification review
≥98% (HPLC)
Supports batch-to-batch reproducibility
Data to verify; vendor COA recommended
chemical probe quality control reproducibility

DNS-pE Validated Application Scenarios


Live-Cell PHGDH Target Engagement Imaging

DNS-pE enables direct visualization and quantification of endogenous PHGDH target engagement in live mammalian cancer cells. The 2.7-fold fluorescence turn-on upon PHGDH binding in HeLa cells [1] provides a low-background readout for assessing PHGDH activity and inhibitor occupancy. This application is particularly relevant for studying serine biosynthesis pathway dependencies in PHGDH-overexpressing cancers such as breast cancer, melanoma, and triple-negative breast cancer.

PHGDH Chemical Proteomics Profiling

The selective covalent labeling of PHGDH by DNS-pE (>80% competition reduction, minimal off-target labeling among >1,000 proteins detected) [1] enables pull-down proteomics workflows to identify PHGDH-interacting proteins and to validate the selectivity of novel PHGDH inhibitors. Researchers can use DNS-pE as a competitive probe to measure inhibitor target occupancy in complex cellular lysates.

Dual-Mode PHGDH Inhibition and Imaging

With an in vitro Ki of 7.4 µM against PHGDH [1], DNS-pE serves as a dual-purpose tool for simultaneous enzymatic inhibition and live-cell imaging. This dual functionality eliminates the need for separate inhibitor and probe compounds in experiments designed to correlate PHGDH inhibition with downstream metabolic or phenotypic changes, streamlining experimental workflows in serine metabolism research.

Quality-Controlled Reagent for Target Engagement

Commercially available DNS-pE with ≥98% HPLC purity ensures batch-to-batch consistency for high-throughput screening and target engagement assays. This level of quality control reduces experimental variability and supports reproducible data generation in academic and pharmaceutical research settings, a critical advantage over in-house synthesized or lower-purity analogues.

Application
Selection Property
Validation Focus
Live-cell PHGDH imaging
Fluorogenic turn-on response
Signal-to-background in cell models
Chemoproteomic profiling
Covalent PHGDH labeling specificity
Competition pull-down validation
Concurrent inhibition & imaging
Enzymatic inhibition activity
Correlation of engagement with metabolic readouts
Reproducible research supply
Certified purity profile
Batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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